molecular formula C8H8Cl2N2 B12436113 5-chloro-1H-indol-2-amine hydrochloride

5-chloro-1H-indol-2-amine hydrochloride

Cat. No.: B12436113
M. Wt: 203.07 g/mol
InChI Key: JADIVNQTVBYYNO-UHFFFAOYSA-N
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Description

5-chloro-1H-indol-2-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 2nd position of the indole ring, with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indol-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Amination: The 5-chloroindole undergoes an amination reaction to introduce the amine group at the 2nd position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Hydrochloride Formation: The final step involves converting the free base form of 5-chloro-1H-indol-2-amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-chloro-1H-indol-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1H-indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indol-2-amine hydrochloride
  • 5-fluoro-1H-indol-2-amine hydrochloride
  • 5-methyl-1H-indol-2-amine hydrochloride

Uniqueness

5-chloro-1H-indol-2-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

5-chloro-1H-indol-2-amine;hydrochloride

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H

InChI Key

JADIVNQTVBYYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)N.Cl

Origin of Product

United States

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